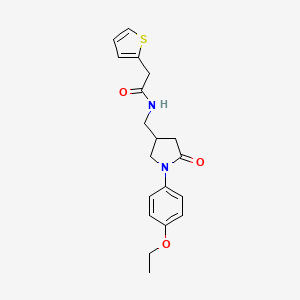

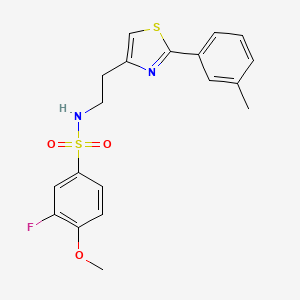

![molecular formula C17H23BrClN3O2S B2702813 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1327562-97-9](/img/structure/B2702813.png)

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB is a small molecule that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis Applications

Synthesis of Aminomethylbenzo[b]thiophen Derivatives : The condensation of chloromethylbenzo[b]thiophen with amines, including morpholine, highlights the versatility of bromo- and chloro- substituted benzo[b]thiophen derivatives in producing various aminomethyl compounds. These reactions are foundational in organic synthesis, indicating the potential for creating diverse derivatives of the target compound for various applications (Chapman et al., 1968).

Palladium-Catalyzed Aminocarbonylations : Demonstrating the use of morpholine in palladium-catalyzed aminocarbonylation of aryl bromides, this method outlines a pathway for introducing amide functionalities into aromatic systems. This process could potentially be applied to the synthesis or functionalization of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride derivatives (Wan et al., 2002).

Generation of Cyclic Quaternary Salts and Aminomethyl Compounds : The reaction of bisbromomethyl compounds with secondary amines, like morpholine, to form cyclic quaternary salts underlines a pathway for generating structurally complex derivatives. These methodologies could be adapted for synthesizing novel compounds with potential biological activities (Kinoshita et al., 1987).

Potential Pharmacological Activities

Vasorelaxant Agents : Benzofuran-morpholinomethyl-pyrazoline hybrids were synthesized and showed significant vasodilatation properties. This suggests that structurally related compounds, including those with thiazolyl and morpholinoethyl groups, could be explored for their vasorelaxant effects, contributing to cardiovascular drug development (Hassan et al., 2014).

Antimicrobial and Antifungal Activities : The synthesis and evaluation of compounds for antimicrobial activities indicate the potential of bromo- and morpholino- substituted molecules in developing new therapeutic agents. The structural similarity suggests that N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride could be assessed for antimicrobial efficacy (Basoğlu et al., 2012).

properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2S.ClH/c1-2-3-16(22)21(7-6-20-8-10-23-11-9-20)17-19-14-5-4-13(18)12-15(14)24-17;/h4-5,12H,2-3,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKGVANDGSNSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)

![3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2702737.png)

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)

![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2702749.png)

![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2702750.png)

![(1R,5S)-3-cyclopropylidene-N-(3,4-dimethoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)